Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 35212-88-5
VCID: VC3851551
InChI: InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3
SMILES: COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

CAS No.: 35212-88-5

Cat. No.: VC3851551

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate - 35212-88-5

Specification

CAS No. 35212-88-5
Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3
Standard InChI Key RTQFKIXDQUQACB-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC
Canonical SMILES COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from substituted benzothiophene precursors. Key methods include:

  • Cyclization of Thiophene Derivatives: A common approach utilizes 3-oxo-4-methoxycarbonyltetrahydrothiophene as a starting material. Reaction with hydroxylamine hydrochloride in the presence of catalysts like iron(III) chloride and cyanuric chloride yields the target compound . For example, a patent by CHANGZHOU WOTENG CHEMICAL TECH CO LTD describes a two-stage process involving hydroxylamine hydrochloride and ammonium hydroxide, achieving yields up to 96.5% .

  • Microwave-Assisted Synthesis: Recent advancements employ microwave irradiation to accelerate reactions, reducing synthesis time while maintaining high purity.

Table 1: Representative Synthesis Conditions

Starting MaterialReagents/CatalystsTemperature (°C)Yield (%)
3-Oxo-4-methoxycarbonylthiopheneFeCl₃, cyanuric chloride, NH₂OH·HCl70–9096.5
2-MercaptobenzenemethanolTriphenylphosphine hydrobromide11098.3

Structural Confirmation

The compound’s structure is validated through spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the presence of methoxy (δ3.9ppm\delta \sim 3.9 \, \text{ppm}), amino (δ5.1ppm\delta \sim 5.1 \, \text{ppm}), and ester carbonyl groups (δ165ppm\delta \sim 165 \, \text{ppm}) .

  • X-Ray Crystallography: Studies on analogous benzothiophenes reveal intramolecular hydrogen bonds (N–H⋯O) forming stable six-membered rings, critical for molecular packing .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValueSource
Melting Point85–88 °C (lit.)
Boiling Point318.6 ± 37.0 °C (Predicted)
Density1.264 ± 0.06 g/cm³
SolubilitySlightly in chloroform, methanol
LogP2.65

The compound exhibits limited water solubility (1 g/L at 35°C) , necessitating organic solvents for laboratory handling. Its stability under ambient conditions is attributed to the electron-withdrawing ester and methoxy groups, which reduce susceptibility to oxidation.

Applications in Medicinal Chemistry

CompoundTargetIC₅₀ (μM)Source
3-Benzoyl-2-phenylbenzothiopheneBChE24.3
ArticaineVoltage-gated Na⁺ channels0.5–1.0

Material Science

The compound’s conjugated π-system facilitates its use in organic semiconductors and conductive polymers, though research in this area remains exploratory.

Future Directions

Research gaps include:

  • In Vivo Studies: Most data derive from in vitro models; animal studies are needed to assess pharmacokinetics.

  • Structure-Activity Relationships (SAR): Systematic modifications to the benzothiophene core could optimize selectivity for therapeutic targets .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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